

6-Benzyloxyindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Benzyloxyindole

Cat. No.: B015660

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This technical guide provides an in-depth overview of **6-Benzyloxyindole**, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and its role as a versatile building block in the creation of pharmacologically active molecules.

Core Compound Data

6-Benzyloxyindole is a substituted indole derivative that serves as a crucial intermediate in various synthetic organic chemistry applications, particularly in the development of novel therapeutic agents. Its chemical and physical properties are summarized below.

Property	Value
Molecular Formula	C ₁₅ H ₁₃ NO
Molecular Weight	223.27 g/mol
CAS Number	15903-94-3
Appearance	Yellow to brown crystalline powder
Melting Point	116-119 °C
Boiling Point	411.6±20.0 °C (Predicted)

Synthetic Methodologies

The synthesis of **6-Benzyloxyindole** can be achieved through various established methods for indole synthesis. The Leimgruber-Batcho indole synthesis provides a high-yield and versatile route. The following protocol is adapted from established procedures for similar substituted indoles.

Leimgruber-Batcho Indole Synthesis of 6-Benzyloxyindole

This two-step protocol involves the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization to form the indole ring.

Step 1: Synthesis of (E)-1-(Benzyloxy)-4-nitro-2-(2-pyrrolidin-1-ylvinyl)benzene

- To a solution of 1-benzyloxy-4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
- Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the volatile components under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization to form **6-Benzyloxyindole**

- Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate or methanol.
- Add a catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%).
- Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete, as indicated by TLC.

- Alternatively, reduction can be performed using iron powder in acetic acid by heating the mixture to approximately 100°C for 1-2 hours.
- After the reaction, filter the mixture through a pad of Celite® to remove the catalyst or iron residues. Wash the filter cake with the reaction solvent.
- Combine the filtrates and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure **6-Benzyloxyindole**.

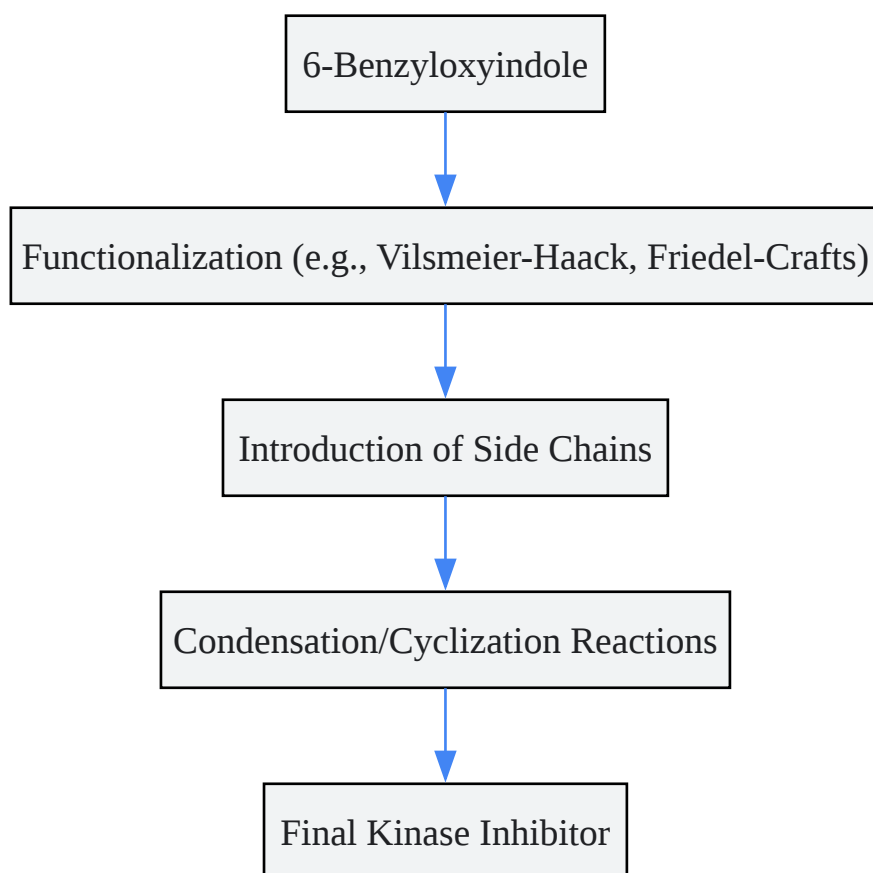
Applications in Drug Discovery and Development

6-Benzyloxyindole is a valuable precursor for the synthesis of a variety of biologically active compounds. Its indole scaffold is a common feature in molecules targeting key signaling pathways implicated in diseases such as cancer.

Role as a Reactant in the Synthesis of Kinase Inhibitors

Indole derivatives are frequently utilized in the development of inhibitors for protein kinases, which are crucial regulators of cellular signaling.^[1] **6-Benzyloxyindole** can serve as a starting material for the synthesis of compounds targeting pathways like the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.^{[2][3]}

The general workflow for the synthesis of such inhibitors often involves a multi-step process, beginning with the functionalization of the **6-Benzyloxyindole** core.

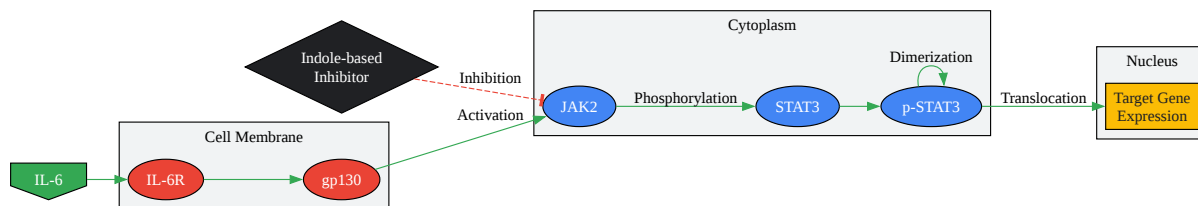


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Synthetic workflow for kinase inhibitors.

Involvement in Cellular Signaling Pathways

Indole-based compounds have been shown to modulate critical signaling cascades involved in cancer cell proliferation, survival, and inflammation.[2][4] One such pathway is the IL-6/JAK2/STAT3 pathway, which is often dysregulated in various cancers.[5][6][7] The diagram below illustrates a simplified representation of this pathway, which can be targeted by inhibitors derived from **6-Benzyloxyindole**.



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Targeting the IL-6/JAK2/STAT3 pathway.

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